N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-8-13(16-15(17)10-6-7-10)11-4-2-3-5-12(11)14/h2-5,8-10H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZSBQSDVNOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene, which can be obtained through the methylation of naphthol.
Cyclopropanation: The next step involves the cyclopropanation of the naphthalene derivative. This can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors under controlled conditions.
Amidation: The final step is the amidation reaction, where the cyclopropanecarboxylic acid derivative is reacted with an amine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.
Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Hydroxynaphthalene derivatives.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis.
Anticancer Activity: It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- N-(4-Methoxynaphthalen-1-yl)cyclopropanecarboxamide : Features a naphthalene ring substituted with a methoxy group at the 4-position. The cyclopropane is directly linked via a carboxamide group, lacking additional substituents on the cyclopropane ring.
- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Contains a phenyl group and a 3-methoxyphenoxy substituent on the cyclopropane ring, with diethylamine groups on the carboxamide. The 3-methoxy substituent and phenoxy group introduce distinct electronic and steric effects compared to the naphthalene system .
- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Includes a hydroxyiminoethyl group on the cyclopropane and a 2-methoxyphenyl substituent. The hydroxyimino moiety may facilitate hydrogen bonding, while the ortho-methoxy position alters steric hindrance .
Physicochemical Properties
- Lipophilicity : The naphthalene group in the target compound likely increases lipophilicity compared to phenyl or methoxyphenyl analogs, affecting solubility in polar solvents.
- Crystallinity : ’s compound forms stable crystals suitable for X-ray analysis, whereas ’s analog is a colorless oil (Rf 0.21), suggesting that bulkier substituents (e.g., naphthalene) may hinder crystallization .
Research Findings and Data Analysis
Table 1: Comparative Analysis of Cyclopropanecarboxamide Derivatives
Key Observations:
- Stereochemical Control : The high diastereomer ratio (19:1) in suggests that reaction conditions (e.g., temperature, catalyst) strongly influence stereoselectivity in cyclopropane derivatives .
- Structural Characterization : X-ray crystallography () remains critical for confirming cyclopropane ring geometry and substituent orientation .
- Substituent Effects : Bulkier aromatic groups (e.g., naphthalene) may reduce synthetic yields compared to simpler phenyl derivatives due to steric challenges.
Biological Activity
N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
This compound is synthesized through a series of chemical reactions involving 4-methoxynaphthalene. The synthesis typically includes:
- Preparation of 4-Methoxynaphthalene : Achieved via methylation of naphthol.
- Cyclopropanation : Utilizes reagents like diazomethane or cyclopropylcarbene.
- Amidation : Involves reacting the cyclopropanecarboxylic acid derivative with an amine to form the final compound.
Antibacterial Activity
The compound exhibits antibacterial properties by inhibiting enoyl-acyl carrier protein reductase , a crucial enzyme in bacterial fatty acid biosynthesis. This inhibition disrupts the synthesis of essential fatty acids, leading to bacterial cell death.
Anticancer Activity
This compound also demonstrates anticancer effects by inhibiting tubulin polymerization , which results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. This mechanism is critical in cancer therapy as it targets rapidly dividing cells.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with other naphthalene derivatives and cyclopropane-containing compounds.
| Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Combines methoxy-naphthalene with cyclopropanecarboxamide |
| Other Naphthalene Derivatives | Varies | Limited | Typically lack cyclopropane structure |
| Cyclopropane Compounds | Limited | Varies | Often less effective against cancer cells |
Case Studies and Research Findings
Research has shown promising results in both laboratory settings and clinical trials:
- Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits various Gram-positive and Gram-negative bacteria, showcasing its potential as a new antibiotic agent.
- Anticancer Potential : A study published in a medicinal chemistry journal highlighted that this compound significantly reduced tumor growth in murine models by inducing apoptosis and inhibiting cell division .
- Real-world Applications : Clinical trials are underway to evaluate the efficacy of this compound in treating specific cancers, with initial results indicating favorable outcomes compared to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
